2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-[(furan-2-yl)methyl]butanamide
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Overview
Description
2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-[(furan-2-yl)methyl]butanamide is a complex organic compound that belongs to the class of fused quinazolines. These compounds are known for their diverse biological activities, including antimicrobial properties. The structure of this compound incorporates multiple functional groups, making it a versatile molecule for various scientific applications.
Preparation Methods
The synthesis of 2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-[(furan-2-yl)methyl]butanamide typically involves a multi-step process. One common method includes the copper-catalyzed Ullmann type C−N coupling followed by intramolecular cross-dehydrogenative coupling reaction. This method yields the desired compound in moderate to good yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure cost-effectiveness and efficiency.
Chemical Reactions Analysis
2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-[(furan-2-yl)methyl]butanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-[(furan-2-yl)methyl]butanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its antimicrobial properties also make it relevant in the development of therapeutic agents for treating infections.
Industry: The compound’s unique structure allows for its use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-[(furan-2-yl)methyl]butanamide involves its interaction with bacterial cell membranes. The compound causes considerable changes in the bacterial cell membrane, which might lead to cell death . The molecular targets and pathways involved in this process are still under investigation, but the compound’s ability to disrupt cell membranes is a key factor in its antimicrobial activity.
Comparison with Similar Compounds
2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-[(furan-2-yl)methyl]butanamide can be compared with other similar compounds, such as:
Indolo[1,2-c]quinazoline: Known for its antimicrobial activity with MIC values ranging from 2.5−20 μg/mL.
2-(1H-indol-3-yl)quinolines: Effective against methicillin-resistant Staphylococcus aureus with MIC values <1.0 μg/mL.
2-(indole-3-yl)-thiochroman-4-ones: Show good in vitro antifungal activity with MIC in the range of 4−8 μg/mL.
The uniqueness of this compound lies in its fused quinazoline structure, which incorporates multiple bioactive moieties into a single molecular framework, potentially enhancing its antimicrobial properties.
Properties
IUPAC Name |
2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-(furan-2-ylmethyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN4O2S/c1-2-20(22(29)25-13-15-6-5-11-30-15)31-23-27-17-10-9-14(24)12-16(17)21-26-18-7-3-4-8-19(18)28(21)23/h3-12,20H,2,13H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APGRJERDENVSNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC=CO1)SC2=NC3=C(C=C(C=C3)Br)C4=NC5=CC=CC=C5N42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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